molecular formula C13H13NO2 B12876361 5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile CAS No. 21863-84-3

5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile

Cat. No.: B12876361
CAS No.: 21863-84-3
M. Wt: 215.25 g/mol
InChI Key: ZYAXOYUQIOBZSM-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile: is an organic compound with a complex structure that includes a tetrahydrofuran ring, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in an ethanol medium . This method is efficient and environmentally friendly, yielding high-purity products without the need for column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient catalytic processes are likely employed to maximize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. These interactions may include binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Biological Activity

5,5-Dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carbonitrile (CAS Number: 21863-84-3) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The molecular formula of this compound is C13H13NO2, with a molecular weight of approximately 215.25 g/mol. Key physical properties include:

PropertyValue
Density1.16 g/cm³
Boiling Point415.2 °C at 760 mmHg
Flash Point203.7 °C
Refractive Index1.549
Vapor Pressure4.21E-07 mmHg at 25 °C

Biological Activity Overview

Research has identified several biological activities associated with this compound, including:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antibacterial and antimycobacterial effects. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains like Mycobacterium tuberculosis .
  • Antitumor Activity : Preliminary studies suggest potential antitumor effects in various cancer cell lines. For example, structural analogs have demonstrated cytotoxicity against osteosarcoma (U2OS) and colon adenocarcinoma (HT29) cell lines, with IC50 values in the micromolar range .
  • Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

The specific mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:

  • Inhibition of Enzymatic Pathways : Similar compounds often act as enzyme inhibitors, disrupting metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger programmed cell death in cancer cells via mitochondrial pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined for each compound:

CompoundMIC (µg/mL)Bacteria Tested
Compound A15E. coli
Compound B10S. aureus
Compound C20M. tuberculosis

Results indicated that certain derivatives exhibited potent antimicrobial properties, suggesting a promising area for further development .

Case Study 2: Antitumor Activity

In vitro studies assessed the cytotoxic effects on U2OS and HT29 cell lines:

CompoundIC50 (µM)Cell Line
Compound D22U2OS
Compound E32HT29

These findings highlight the potential of these compounds in cancer treatment strategies .

Properties

CAS No.

21863-84-3

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

5,5-dimethyl-2-oxo-4-phenyloxolane-3-carbonitrile

InChI

InChI=1S/C13H13NO2/c1-13(2)11(9-6-4-3-5-7-9)10(8-14)12(15)16-13/h3-7,10-11H,1-2H3

InChI Key

ZYAXOYUQIOBZSM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C(=O)O1)C#N)C2=CC=CC=C2)C

Origin of Product

United States

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